

Physical and chemical properties of Fluotrimazole

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Compound of Interest

Compound Name: Fluotrimazole

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An In-depth Technical Guide to the Physical and Chemical Properties of **Fluotrimazole**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Fluotrimazole**, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and visualizes complex information through diagrams.

Chemical Identity and Structure

Fluotrimazole is a triazole fungicide.^{[1][2][3]} Its chemical identity is established by the following identifiers.

Identifier	Value
IUPAC Name	1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole[1][2]
CAS Number	31251-03-3[2][4][5]
Chemical Formula	C22H16F3N3[1][2][4][5][6]
Molecular Weight	379.38 g/mol [7][8][9]
Canonical SMILES	C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4[2][5]
InChI Key	LXMQMMSGERCRSU-UHFFFAOYSA-N[1][4][6]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Fluotrimazole**. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 2.1: Core Physical Properties

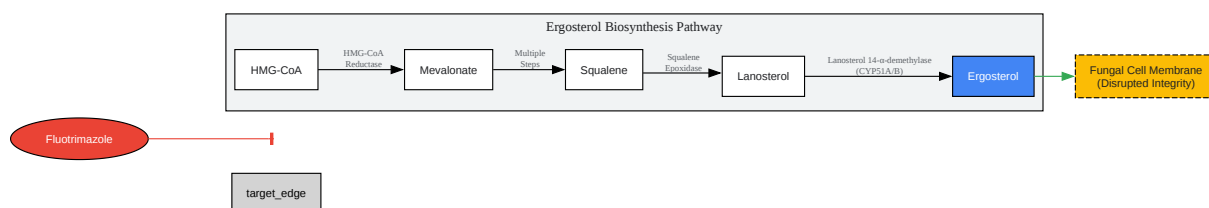
Property	Value	Conditions
Physical State	Colorless crystalline solid[3]	Standard Temperature and Pressure
Melting Point	132 °C[7][10][11]	
Boiling Point	485.6 ± 55.0 °C	Predicted
pKa	2.15 ± 0.10	Predicted
logP (Octanol/Water)	5.7	Computed[2][12]

Table 2.2: Solubility Profile

Solvent	Solubility	Temperature
Water	1.5 mg/L[7][10]	20 °C
Water (pH 7)	0.015 mg/L[3]	20 °C
Dichloromethane	40%	20 °C
Cyclohexanone	20%	20 °C
Toluene	10%	20 °C
Propylene Glycol	5%	20 °C

Mechanism of Action

As a triazole antifungal agent, **Fluotrimazole**'s primary mechanism of action involves the disruption of fungal cell membrane synthesis.[13][14] It specifically inhibits the cytochrome P450 enzyme lanosterol 14- α -demethylase (CYP51A/B).[14][15] This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its production, **Fluotrimazole** compromises the structural integrity and function of the fungal membrane, leading to cell death.[13][14]



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Caption: Antifungal mechanism of **Fluotrimazole** via inhibition of the ergosterol pathway.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of compounds like **Fluotrimazole**.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[\[16\]](#)

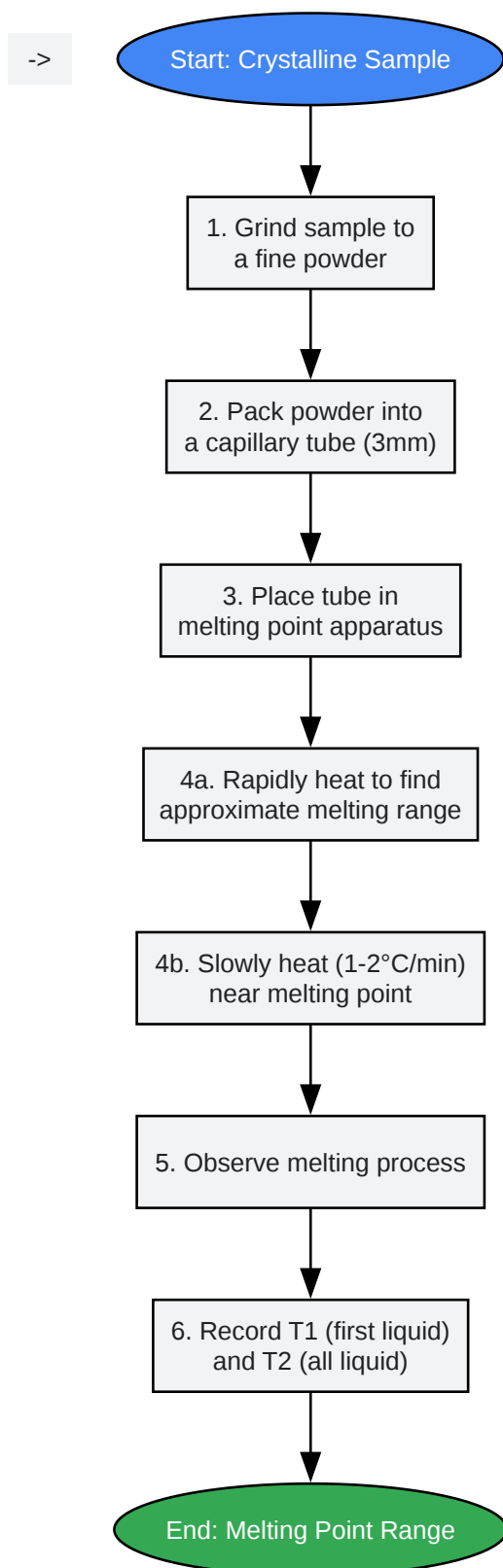
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[17\]](#)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: The solid sample must be completely dry and finely powdered.[\[16\]](#) A small amount is ground using a mortar and pestle.[\[18\]](#)
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.[\[19\]](#)
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.[\[19\]](#)
 - For an unknown substance, a rapid preliminary heating is often performed to find an approximate melting range.[\[17\]](#)[\[20\]](#)

- A second, more precise measurement is then conducted. The sample is heated rapidly to about 15-20°C below the approximate melting point.
- The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[\[17\]](#)
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2.[\[17\]](#) A sharp melting point range (0.5-1.0°C) is indicative of a pure substance.[\[17\]](#)



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Caption: Experimental workflow for melting point determination using the capillary method.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound in a given solvent.[\[21\]](#)

Apparatus:

- Vials with screw caps
- Shaker or rotator set to a constant temperature
- Analytical balance
- Centrifuge
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- Preparation: A stock solution of the compound in a suitable solvent is prepared. The test solvent (e.g., water, buffer) is pre-saturated with the compound if necessary.
- Equilibration: An excess amount of the solid compound is added to a known volume of the test solvent in a vial.[\[21\]](#) This ensures that a saturated solution is formed in equilibrium with the undissolved solid.
- Agitation: The vial is sealed and agitated (e.g., shaken or rotated) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique like HPLC.[\[21\]](#) The result is the solubility of the compound in that solvent at the specified temperature.

LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. The shake-flask method is the most common direct measurement technique.[\[22\]](#)[\[23\]](#)

Apparatus:

- Separatory funnel or vials
- Shaker or rotator
- pH meter
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD) are mixed and shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
- **Partitioning:** A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is agitated for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[\[24\]](#)
- **Phase Separation:** The mixture is allowed to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.
- **Quantification:** A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is measured using an appropriate analytical method.[\[25\]](#)

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: $P = [\text{organic}] / [\text{aqueous}]$. The logP is the base-10 logarithm of this value.[22]

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